molecular formula C12H17NOS B8332478 4-Dimethylamino-4-(2-thienyl)cyclohexanone

4-Dimethylamino-4-(2-thienyl)cyclohexanone

Cat. No. B8332478
M. Wt: 223.34 g/mol
InChI Key: MWFVWRDGDVLNIJ-UHFFFAOYSA-N
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Patent
US07276518B2

Procedure details

Dimethyl-(8-thiophen-2-yl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine hydrochloride (8.68 g) was dissolved in 7.5M hydrochloric acid (29 ml), stirred for 48 hours at room temperature and then extracted with diethyl ether (2×50 ml). The aqueous phase was rendered alkaline with 5M sodium hydroxide solution, while cooling with ice, extracted with dichloromethane (3×50 ml), dried and concentrated. 4-Dimethylamino-4-thiophen-2-yl-cyclohexanone was obtained as a yellow solid (5.66 g; m.p. 108-110° C.).
Name
Dimethyl-(8-thiophen-2-yl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine hydrochloride
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][N:3]([CH3:19])[C:4]1([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:7]2(OCC[O:8]2)[CH2:6][CH2:5]1>Cl>[CH3:2][N:3]([CH3:19])[C:4]1([C:14]2[S:15][CH:16]=[CH:17][CH:18]=2)[CH2:13][CH2:12][C:7](=[O:8])[CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Dimethyl-(8-thiophen-2-yl-1,4-dioxa-spiro[4.5]dec-8-yl)-amine hydrochloride
Quantity
8.68 g
Type
reactant
Smiles
Cl.CN(C1(CCC2(OCCO2)CC1)C=1SC=CC1)C
Name
Quantity
29 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CN(C1(CCC(CC1)=O)C=1SC=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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